Milciclib Maleate

Content Navigation

CAS Number

Product Name

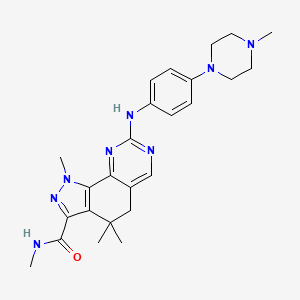

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PHA-848125 structure and properties

Quantitative Inhibition Profile

PHA-848125 exhibits a notable promiscuity across the CDK family and potently inhibits TRKA [1]. The following table details its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets, which form the basis of its mechanism of action.

| Target Kinase Complex | IC₅₀ (nM) |

|---|---|

| cyclin A / CDK2 | 45 nM [2] [3] |

| TRKA | 53 nM [2] [4] |

| cyclin H / CDK7 | 150 nM [2] [3] |

| cyclin D1 / CDK4 | 160 nM [2] [3] |

| cyclin E / CDK2 | 363 nM [2] |

| cyclin B / CDK1 | 398 nM [2] |

Mechanism of Action and Signaling Pathways

PHA-848125 simultaneously targets two major pathways implicated in cancer pathogenesis: cell cycle progression and growth factor receptor signaling [5]. The diagram below illustrates the core signaling pathways affected by PHA-848125 and the logical flow of its anti-tumor effects.

Key cellular outcomes resulting from this dual inhibition include:

- Cell Cycle Arrest: By inhibiting CDK2 and CDK4, PHA-848125 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to an accumulation of cells in the G1 phase and a reduction in S and G2/M phases [5] [3].

- Inhibition of Survival Signals: Blocking TRKA activation inhibits downstream pro-survival pathways, including MAPK and AKT signaling [5].

- Induction of Cell Death: A key relevant outcome is the compound's ability to induce autophagic cell death across various cancer cell lines, as detected by an increase in acidic vesicular organelles [5].

Detailed Experimental Protocols

The following methodologies are summarized from key experiments that established the efficacy of PHA-848125.

In Vitro Cell Proliferation and Mechanism Assays [5]

- Cell Culture: Human glioma cell lines (e.g., SF539, SF268, U251, U87MG) are maintained per supplier guidelines and seeded in 96 or 384-well plates.

- Compound Treatment: 24 hours after seeding, cells are treated in duplicate with serial dilutions of PHA-848125.

- Viability Assessment: After 72 hours of incubation, viable cell number is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.

- IC₅₀ Calculation: The concentration inhibiting cell growth by 50% is calculated using a sigmoidal fitting algorithm.

Analysis of Cell Cycle and DNA Synthesis (BrdU Incorporation) [5]

- Treatment and Labeling: Cells are treated with PHA-848125 for 24 hours. For the final 30 minutes of incubation, Bromodeoxyuridine (BrdU) is added to the culture medium.

- Fixation and Denaturation: Cells are washed, fixed in 70% ethanol, and their DNA is denatured with 2N HCl.

- Staining and Analysis: Cells are stained with a fluorescent anti-BrdU monoclonal antibody and analyzed by flow cytometry (FACS) to determine the proportion of cells in S-phase.

Evaluation of Autophagy by Flow Cytometry [5]

- Treatment and Staining: Cells are treated with the compound for 72 hours. For the last 15 minutes, Acridine Orange is added to the culture.

- Analysis: Cells are collected, washed with PBS, and immediately analyzed by flow cytometry. Acridine Orange stains DNA and RNA green, but fluoresces bright red in acidic vesicular organelles (AVOs); an increase in red fluorescence is proportional to the degree of autophagy.

In Vivo Efficacy Study in Glioma Models [5]

- Animal Models: Efficacy is evaluated in mouse models with subcutaneously or intracranially implanted human glioma tumors.

- Dosing Regimen: PHA-848125 is administered orally, typically at doses ranging from 5 to 40 mg/kg, once or twice daily [5] [3].

- Efficacy Endpoints: Tumor volume is monitored and compared to control groups. In intracranial models, survival time is a key endpoint, and studies confirm the drug's ability to cross the blood-brain barrier.

Clinical Trial Summary and Dosing

A phase I study established the safety and recommended phase II dose (RP2D) in patients with advanced solid tumors [4].

- Recommended Phase II Dose (RP2D): 150 mg/day was identified as the RP2D for two different schedules [4].

- Administration Schedules:

- Schedule 1 (S1): 150 mg once daily for 7 consecutive days, followed by 7 days off, in 2-week cycles.

- Schedule 2 (S2): 150 mg once daily for 4 consecutive days per week for 3 weeks, followed by 1 week off, in 4-week cycles.

- Pharmacokinetics: The drug has a long half-life of approximately 33 hours, exhibits dose-proportional exposure, and accumulates about 3-fold after repeated administrations [4].

- Observed Efficacy: In the phase I trial, two patients with thymic carcinoma showed a partial response, leading to a phase II study focused on this cancer type [4].

Conclusion

PHA-848125 (Milciclib) is a well-characterized dual CDK/TRKA inhibitor with a defined chemical structure and a promising preclinical and clinical profile. Its ability to block multiple key oncogenic drivers and induce autophagic cell death, combined with demonstrated efficacy in animal models and early signs of clinical activity, supports its continued development as an anticancer agent.

References

- 1. milciclib | Ligand page [guidetomalariapharmacology.org]

- 2. Milciclib (PHA-848125) | CDK/TRK Inhibitor [medchemexpress.com]

- 3. PHA-848125 - Potent CDK Inhibitor [apexbt.com]

- 4. Phase I study of the safety, tolerability and ... [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumour efficacy on glioma models of PHA-848125, a multi ... [pmc.ncbi.nlm.nih.gov]

Milciclib maleate pharmacokinetics

Drug Profile and Clinical Status

The table below summarizes the core information about Milciclib maleate.

| Attribute | Description |

|---|---|

| Drug Name | This compound [1] |

| Alternative Names | PHA-848125, PHA 848125C, PHA-848125AC [1] [2] [3] |

| Originator/Developer | Nerviano Medical Sciences; Tiziana Life Sciences [1] |

| Class | Small molecule; 3-ring heterocyclic compound [1] |

| Highest Development Phase | Phase II (for specified indications) [1] [4] |

| Orphan Drug Status | Yes (for thymic cancer) [1] [5] |

| Mechanism of Action | Inhibitor of CDK2, CDK4, CDK5, CDK7, and TrkA receptor [1] [5] |

| Key Indications (under investigation) | Hepatocellular carcinoma, Malignant thymoma, Thymic carcinoma, Glioma [1] [6] |

Pharmacokinetic & Physicochemical Properties

The following table consolidates quantitative data on the drug's properties and pharmacokinetics.

| Property Category | Details |

|---|

| Physicochemical Properties | Molecular Formula (free base): C25H32N8O [6] Molecular Formula (maleate salt): C29H36N8O5 [2] Molecular Weight (maleate salt): 576.65 g/mol [2] CAS Registry (maleate): 1253645-38-3 [2] Hydrogen Bond Donors: 2 [6] Hydrogen Bond Acceptors: 8 [6] | | Clinical PK Parameters (Human) | Route of Administration: Oral [6] [5] Time to Peak (tmax): 2-4 hours [5] Elimination Half-Life: ~33 hours [5] Accumulation Factor: ~3 (upon reaching steady state) [5] Cmax at Steady State (150 mg/day): 1.5 µM [5] AUC0-24 at Steady State (150 mg/day): 25 µM•h [5] | | In Vitro Potency (IC50) | CDK2/Cyclin A: 45 nM [5] TRKA: 53 nM [5] CDK4/Cyclin D1: 150 nM [5] CDK7/Cyclin H: 160 nM [5] | | Transporter Interactions | ABCB1/P-gp: Weak substrate [5] ABCG2/BCRP: Moderate substrate (mouse); weak (human) [5] OATP1A/1B: Not a substrate [5] | | Metabolism | Partially metabolized by CYP3A4 (~15% contribution) [5] |

Mechanism of Action and Experimental Insights

This compound is an orally bioavailable, ATP-competitive small molecule that acts as a multi-kinase inhibitor [6] [5]. Its primary targets are cyclin-dependent kinases (CDKs) and the Tropomyosin receptor kinase A (TRKA).

- Key Mechanistic Insights: Inhibition of CDK2 leads to cell cycle arrest, while inhibition of TRKA reduces cell proliferation [5]. The anti-tumor activity is also linked to CDK7 inhibition (reducing glucose consumption in cancer cells) and CDK5 inhibition (producing antiangiogenic effects) [5].

- Transporter Interaction & Brain Penetration: A key pharmacokinetic study revealed that Milciclib is a weak to moderate substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [5]. While these transporters do not significantly impact its plasma exposure, they work together to limit its penetration into the brain. The relative brain penetration of Milciclib was markedly increased (by at least 3.9-fold) in pre-clinical models lacking both Abcb1 and Abcg2 [5]. This suggests that co-administration with efflux transporter inhibitors could potentially enhance its efficacy against brain tumors.

The signaling pathways affected by Milciclib can be summarized in the following diagram:

Diagram: Milciclib exerts antitumor effects by inhibiting multiple kinase targets, leading to several cytotoxic consequences. [1] [5]

Experimental Workflow for Transporter Studies

Although full protocols are not available, the general methodology from a key transporter interaction study can be outlined. The workflow below illustrates the process used to determine Milciclib's interactions with efflux transporters and their impact on its distribution.

Diagram: Simplified workflow of the in vitro and in vivo studies investigating Milciclib's interactions with key drug transporters. [5]

Conclusion

This compound is a promising multi-kinase inhibitor with a characterized pharmacokinetic profile suitable for oral administration. Its development is focused on challenging cancers, supported by its orphan drug status. A critical finding for future application, especially in brain tumors, is that its brain penetration is functionally limited by the ABCB1 and ABCG2 efflux transporters.

References

- 1. This compound - Nerviano Medical Sciences/Tiziana Life ... [adisinsight.springer.com]

- 2. This compound (Synonyms: PHA-848125 ... [medchemexpress.com]

- 3. This compound (PD010683, RXZMYLDMFYNEIM- ... [probes-drugs.org]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. The role of drug efflux and uptake transporters ABCB1 (P- ... [sciencedirect.com]

- 6. milciclib | Ligand page [guidetopharmacology.org]

Milciclib Pharmacodynamics at a Glance

| Target Kinase | IC50 Value (nM) | Primary Role in Pharmacodynamics |

|---|---|---|

| CDK2 (with cyclin A) | 45 [1] | Primary target; induces G1 cell cycle arrest, prevents S-phase entry [2] [3]. |

| CDK7 (with cyclin H) | 150 [1] | Dual role: regulates cell cycle (activates CDK1/2/4/6) and transcriptional control (via RNA Pol II) [4] [5]. |

| CDK4 (with cyclin D1) | 160 [1] | Contributes to G1 cell cycle arrest, inhibiting pRb phosphorylation and E2F-driven progression [2] [6]. |

| Tropomyosin Receptor Kinase A (TRKA) | 53 [1] | Inhibits NGF-induced TRKA phosphorylation, impacting survival signaling in certain cancers [1]. |

| c-Src Kinase | N/A | Contributes to inhibition of malignant progression and is involved in synergistic effects [2] [6]. |

Cellular Effects & Mechanisms of Action

Building on its primary targets, Milciclib exerts its anti-tumor effects through several key mechanisms.

- Cell Cycle Arrest: By inhibiting CDK2 and CDK4, Milciclib predominantly induces a G1 phase arrest [2] [1]. In colorectal cancer cells, it also causes a dose-dependent reduction in the G2/M phase population [7].

- Apoptosis Induction: Treatment with Milciclib promotes apoptosis in cancer cells. In colorectal cancer models, this effect was dose-dependent [7].

- Synergistic Combination Therapy: Research in hepatocellular carcinoma (HCC) models shows that Milciclib can act synergistically with sorafenib (a tyrosine kinase inhibitor). The combination leads to a profound suppression of tumor growth, linked to the synergistic downregulation of the c-Myc oncoprotein [6].

- Overcoming Drug Resistance: Early clinical evidence from a Phase 1 study suggested that Milciclib could reverse gemcitabine-resistance in patients with refractory solid tumors, including NSCLC [2].

- Radiosensitization: In colorectal cancer cells, Milciclib was found to enhance sensitivity to radiotherapy. It achieves this by impairing the repair of radiation-induced DNA damage, partly through the inhibition of Rad51 [7].

The following diagram illustrates the core signaling pathways and cellular processes affected by Milciclib.

Key Experimental Protocols for In Vitro PD Studies

For researchers aiming to validate these pharmacodynamic effects, here are standard protocols used in recent studies.

Cell Viability and Cytotoxicity (IC50 Determination) [7]

- Cell Lines: Human cancer cell lines (e.g., HCT116, RKO for CRC; A2780, MDA-MB-231 from other studies).

- Procedure: Seed cells in 96-well plates (3,000 cells/well). After 24 hours, treat with a dose range of Milciclib for 72 hours.

- Assessment: Measure cell viability using assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo. Read absorbance (450nm for CCK-8) or luminescence.

- Analysis: Calculate IC50 values using non-linear regression in software like GraphPad Prism.

Colony Formation Assay (Clonogenic Survival) [7]

- Procedure: Seed a low density of cells (e.g., 1,000 cells/well in 6-well plates). Treat with Milciclib (e.g., 200, 400, 800 nM) for 72 hours. Then, replace with drug-free medium and incubate until visible colonies form in control wells (typically 1-2 weeks).

- Staining & Analysis: Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet. Count colonies containing >50 cells using image analysis software (e.g., ImageJ).

Cell Cycle Analysis by Flow Cytometry [7]

- Procedure: Treat cells with Milciclib for a determined period (e.g., 24-48 hours). Harvest cells, fix in ethanol, and treat with RNase.

- Staining: Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI).

- Analysis: Analyze stained cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on DNA content.

Clonogenic Survival Assay for Radiosensitization [7]

- Purpose: To test if Milciclib enhances the effect of radiation.

- Procedure: Seed cells at densities adjusted for planned radiation doses (e.g., 2,000 cells for 0 Gy, 6,000 for 8 Gy). Pre-treat cells with Milciclib before subjecting them to a single dose of irradiation (e.g., 0, 2, 4, 8 Gy).

- Analysis: Proceed with colony formation as above. Calculate the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect. An SER >1 indicates a positive effect.

Research Implications and Future Directions

The pharmacodynamic profile of Milciclib suggests several promising research and clinical applications.

- Overcoming Therapeutic Resistance: The ability of Milciclib to reverse gemcitabine resistance in NSCLC and synergize with sorafenib in HCC provides a strong rationale for its use in combination therapies to overcome or prevent drug resistance [2] [6].

- A Role as a Radiosensitizer: The evidence that Milciclib can impair DNA damage repair and increase the efficacy of radiotherapy in CRC models opens a path for its use as a adjunct to radiation therapy in other solid tumors [7].

- Driving Drug Development: Computational studies are already exploring the structure-based design of Milciclib derivatives. Halogenation of the parent structure has been shown in silico to improve binding affinity to CDK2 and pharmacokinetic properties, highlighting a path for developing more potent analogs [3].

References

- 1. Milciclib (PHA-848125) | CDK/TRK Inhibitor [medchemexpress.com]

- 2. Milciclib (TZLS-201) [tizianalifesciences.com]

- 3. Computational modeling of potential milciclib derivatives ... [sciencedirect.com]

- 4. Recent advances in development of CDK7 inhibitors and their ... [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their ... [tcr.amegroups.org]

- 6. Milciclib and sorafenib synergistically downregulate c-Myc ... [oatext.com]

- 7. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

Milciclib maleate CDC2 kinase inhibition

Experimental Protocols for Key Assays

The following methodologies are adapted from recent research investigating Milciclib in colorectal cancer (CRC) models [1] [2].

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is used to determine the IC50 values of Milciclib.

- Cell Lines: Human colorectal cancer cells (e.g., HCT-116, RKO).

- Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.

- Dosing: Treat cells with a range of Milciclib concentrations for 72 hours. A common solvent is DMSO, with a final concentration in culture media not exceeding 0.1%.

- Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well. After incubation, measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate cell viability relative to untreated control wells. The IC50 value is the drug concentration that produces a 50% reduction in cell viability.

Colony Formation Assay

This assay evaluates the long-term clonogenic survival of cancer cells after drug treatment.

- Cell Seeding: Seed 1,000 cells into each well of a 6-well plate.

- Drug Treatment: Treat cells with various concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.

- Colony Development: After treatment, replace the medium with fresh, drug-free medium and incubate the plates until visible colonies form (typically 1-2 weeks).

- Staining and Counting: Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies containing more than 50 cells using imaging software like ImageJ.

Clonogenic Survival Assay with Irradiation

This method is key for studying Milciclib's role as a radiosensitizer.

- Cell Preparation: Culture parental and radiation-resistant CRC cells (e.g., HCT116-RR, DLD-1-RR) in 6-well plates. Adjust the initial seeding density based on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).

- Irradiation: Subject cells to a single dose of irradiation (e.g., 0, 2, 4, or 8 Gy) using an X-ray machine (e.g., Precision X-RAD 225).

- Post-Irradiation Culture: Change the medium 2 days after irradiation.

- Analysis: After 2 weeks, fix and stain the colonies. The survival fraction is calculated, and the Sensitizer Enhancement Ratio (SER) is determined to quantify the radiosensitizing effect. An SER above 1 indicates a potential radiosensitizing effect [1] [2].

Mechanism of Action & Signaling Pathways

Milciclib exerts its antitumor effects through multi-kinase inhibition, which disrupts key oncogenic processes. The following diagram illustrates its core mechanism of action and downstream consequences.

Milciclib inhibits multiple kinases, leading to cell cycle arrest, impaired DNA repair, and other antitumor effects.

Clinical Development Status

Milciclib has been investigated in several clinical trials for solid tumors. The table below outlines its current development status.

| Indication | Highest Phase | Key Findings / Status |

|---|---|---|

| Thymic Cancer (Thymoma/Carcinoma) | Phase II | Trial successfully met primary and secondary endpoints, including increased overall survival [3]. |

| Hepatocellular Carcinoma (HCC) | Phase II | In sorafenib-resistant patients, monotherapy showed a 64.3% clinical benefit rate and median time to progression of 5.9 months. Tolerability was manageable [4] [3]. |

| Glioma | Phase I/II | No recent updates located in provided search results [5]. |

| Non-Small Cell Lung Cancer (NSCLC) | Phase I (Deprioritized) | Early data suggested potential in combination with gemcitabine, particularly for KRAS-positive mutations, but development has been deprioritized [3]. |

References

- 1. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

- 2. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]

- 3. Milciclib (TZLS-201) [tizianalifesciences.com]

- 4. Milciclib Shows Early Clinical Benefit in Previously Treated ... [targetedonc.com]

- 5. - Nerviano Medical Sciences/Tiziana... - AdisInsight Milciclib maleate [adis.springer.com]

Milciclib maleate cyclin-dependent kinase inhibition

Experimental Data & Clinical Insights

The antitumor efficacy of Milciclib has been evaluated in both laboratory and clinical settings.

In Vitro Cytotoxicity and Radiosensitization Studies in colorectal cancer (CRC) cell lines show that Milciclib inhibits cell proliferation. The diagram below illustrates the experimental workflow for assessing its radiosensitizing effects [1] [2].

Key findings from these in vitro studies include [1] [2]:

- Cytotoxicity: IC50 values were 0.275 μM in HCT-116 and 0.403 μM in RKO colorectal cancer cell lines.

- Cell Cycle Disruption: Treatment led to a dose-dependent reduction of cells in the G2/M phase and an increase in the G1 phase population.

- Radiosensitization: The combination of Milciclib and irradiation showed a sensitizer enhancement ratio (SER) above 1 in radiation-resistant cells, indicating a synergistic effect.

Clinical Trial Findings Clinical studies have evaluated Milciclib in patients with refractory solid tumors. Key outcomes are summarized below [3] [4].

| Trial Focus / Indication | Key Findings | Reported Adverse Events |

|---|---|---|

| Phase I (Combination with Gemcitabine) in refractory solid tumors [3] | Recommended Phase II dose: Milciclib 80 mg/m²/day + Gemcitabine 1000 mg/m²/day. ~36% clinical benefit rate (1 PR, 4 SD >6 months) [3]. | Most frequent: Neutropenia, Thrombocytopenia. DLTs included G4 thrombocytopenia, G3 ataxia [3]. |

| Phase II (Monotherapy) in Thymic Carcinoma and Thymoma [4] | Primary endpoint of 3-month progression-free survival met in 46.7% of evaluable patients. Median PFS: 8.2 months [4]. | Most common severe AEs: Nausea, Asthenia, Neutropenia (8.3%) [4]. |

| Phase II (Monotherapy) in Hepatocellular Carcinoma (HCC) [5] [4] | Milciclib was found to be safe in patients with advanced hepatic malignancies and showed disease stabilization [4]. | Drug-related events included diarrhea, nausea, asthenia, fatigue, and retinal hemorrhage [5]. |

Methodologies for Key Experiments

For researchers aiming to replicate or build upon these findings, here are outlines of core experimental protocols derived from the search results.

Cell Viability and Cytotoxicity (CCK-8 Assay) This method is used to determine the IC50 of Milciclib [1] [2].

- Seed cells (e.g., 3,000 cells/well) in a 96-well plate and culture overnight.

- Treat with Milciclib at varying concentrations for a set period (e.g., 72 hours).

- Add CCK-8 reagent and incubate for several hours.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate cell viability and use non-linear regression to determine the IC50 value.

Clonogenic Survival Assay This assay tests the ability of a single cell to proliferate and is key for radiosensitization studies [1] [2].

- Seed cells in multi-well plates at densities adjusted for the planned radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).

- Pre-treat cells with Milciclib before subjecting them to a single dose of irradiation (e.g., 0, 2, 4, 8 Gy).

- Replace medium with drug-free fresh medium after irradiation.

- Incubate for 1-2 weeks until visible colonies form in control wells.

- Fix and stain colonies with crystal violet, then count colonies (defined as >50 cells).

- Plot survival curves and calculate the Sensitizer Enhancement Ratio (SER).

Cell Cycle Analysis via Flow Cytometry This protocol assesses how Milciclib disrupts the cell cycle [1] [2].

- Treat cells with Milciclib for a specified duration.

- Harvest and fix cells, typically in 70% ethanol.

- Stain DNA with a fluorescent dye like Propidium Iodide (PI), often including RNase to exclude RNA binding.

- Analyze stained cells using a flow cytometer.

- Determine the percentage of cells in G1, S, and G2/M phases from the resulting DNA content histogram.

References

- 1. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]

- 2. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

- 3. Phase I dose-escalation study of milciclib in combination ... [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ milciclib [sciencedirect.com]

- 5. Milciclib maleate - Drug Targets, Indications, Patents [synapse.patsnap.com]

Milciclib Preclinical Profile at a Glance

| Aspect | Details |

|---|---|

| Drug Type | Small molecule, ATP-competitive kinase inhibitor [1] [2] |

| Primary Targets (IC₅₀) | CDK2 (45 nM), CDK4 (160 nM), CDK7 (150 nM), TrkA (53 nM) [1] |

| Mechanism of Action | Inhibits CDKs and TrkA, induces G1 cell cycle arrest, promotes apoptosis and autophagy, impairs DNA damage repair (Rad51 inhibition) [1] [3] [4] |

| In Vitro Efficacy (IC₅₀) | A2780 ovarian (0.2 μM), HCT116 colorectal (0.275 μM), RKO colorectal (0.403 μM) [1] [3] [4] |

| In Vivo Efficacy | Tumor growth inhibition in A2780 ovarian carcinoma xenograft model and K-Ras(G12D)LA2 mouse model (40 mg/kg, oral, twice daily) [1] |

| Key Combinations | Radiotherapy in colorectal cancer models, Gemcitabine in NSCLC models [3] [5] [4] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib [3] [4].

- Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

- Drug Treatment: Add Milciclib to the culture medium and incubate the cells for 72 hours.

- Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate cell viability relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Colony Formation Assay

This assay evaluates the long-term cytotoxic effects and the ability of a single cell to proliferate into a colony after drug treatment [3] [4].

- Cell Seeding: Seed 1,000 cells into each well of a 6-well plate.

- Drug Treatment: Treat cells with varying concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.

- Recovery and Staining: After treatment, replace the medium with fresh, drug-free medium. Incubate the plates until visible colonies form (typically >50 cells per colony). Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

- Quantification: Count the number of stained colonies manually or using imaging software like ImageJ.

Clonogenic Survival Assay with Irradiation

This method is specifically used to study the radiosensitizing effects of Milciclib [3] [4].

- Cell Seeding and Drug Pre-treatment: Seed cells at densities adjusted for the planned radiation dose (e.g., 2,000-6,000 cells per well in 6-well plates). Pre-treat cells with Milciclib.

- Irradiation: Irradiate cells at various single doses (e.g., 0, 2, 4, 8 Gy) using an X-ray irradiator.

- Post-irradiation Culture: Change the medium 2 days after irradiation. Continue to incubate the plates for up to 2 weeks.

- Analysis: Fix and stain colonies as in the colony formation assay. Calculate the sensitizer enhancement ratio (SER) to quantify the radiation-enhancing effect.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the primary molecular mechanism of Milciclib and its functional consequences in cancer cells, based on the preclinical data.

Milciclib inhibits CDKs and TrkA, causing cell cycle arrest, death, and radiosensitization.

The high-throughput screening workflow that identified Milciclib as a regulator of glucose consumption is summarized below.

Workflow for high-throughput screening of glucose consumption inhibitors like Milciclib [6].

Key Preclinical Insights

- Overcoming Radioresistance: Milciclib synergizes with radiotherapy in colorectal cancer, especially in radiation-resistant cells, by inhibiting Rad51-mediated DNA damage repair and disrupting cell cycle checkpoints [3] [4].

- Metabolic Modulation: In NSCLC with activated PI3K signaling, Milciclib inhibits CDK7, reducing RNA Polymerase II phosphorylation and downregulating SLC2A1 (GLUT1) transcription to block glucose consumption [6].

- Reversing Chemoresistance: Phase I data suggested Milciclib can reverse gemcitabine resistance in refractory NSCLC, supporting its clinical development in combination therapies [5].

References

- 1. Milciclib | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]

- 5. Milciclib (TZLS-201) [tizianalifesciences.com]

- 6. A high-throughput screen identifies that CDK7 activates ... [nature.com]

Mechanism of Action and Primary Targets

The table below summarizes the key molecular targets of Milciclib and their respective inhibitory concentrations (IC50) from cell-free assays [1].

| Target | IC50 (nM) | Biological Role |

|---|---|---|

| CDK2/Cyclin A | 45 | Key regulator of G1 to S phase transition in cell cycle [1] [2]. |

| TrkA | 53 | Involved in cell signaling, survival, and proliferation [1]. |

| CDK7/Cyclin H | 150 | Component of CDK-activating kinase (CAK) and transcription factor TFIIH [1]. |

| CDK4/Cyclin D1 | 160 | Phosphorylates and inactivates retinoblastoma (Rb) protein, promoting G1/S progression [1] [2]. |

| CDK5/p35 | 265 | Primarily active in neuronal cells [1]. |

Milciclib demonstrates selectivity, being over 3-fold more selective for CDK2 than CDK1, 4, 5, and 7 [1]. This multi-target profile enables synergistic inhibition of tumorigenic pathways [2] [3].

Diagram 1: Milciclib inhibits CDK2/4 and TrkA, disrupting cell cycle progression and inducing autophagy.

Observed Cellular Effects

In cellular assays, Milciclib produces several key effects consistent with its mechanism:

- Cell Cycle Arrest: Treatment with Milciclib induces a concentration-dependent G1 phase arrest in sensitive cell lines, preventing cells from entering the DNA synthesis (S) phase [1].

- Biomarker Modulation: Milciclib treatment reduces phosphorylation of the retinoblastoma (Rb) protein at CDK2- and CDK4-specific sites, a key step in cell cycle control [1]. It also decreases cyclin A levels and increases expression of p21Cip1, p27Kip1, and p53 [1].

- Cell Death Induction: Milciclib induces cell death primarily through the activation of autophagy [1].

- Synergistic Effects: Studies in melanoma cell lines show that Milciclib can work in synergy with temozolomide (TMZ), especially when combined with the MGMT inhibitor BG, leading to enhanced anti-proliferative effects [1].

Experimental Protocols for In Vitro Research

Kinase Inhibition Assay

This protocol measures the direct inhibition of kinase activity by Milciclib [1].

- Method: Robotized, strong anion exchanger (Dowex 1X8 resin)-based assay run on 384-well plates.

- Key Steps:

- A specific peptide or protein substrate is transphosphorylated by its specific kinase in the presence of ATP traced with [γ-³³P]ATP.

- The reaction is performed under optimal buffers and cofactors for each kinase.

- The assay is run at optimized ATP (2K_M) and substrate (5K_M) concentrations to allow direct comparison of IC₅₀ values across different kinases.

- The potency of Milciclib is evaluated by determining the IC₅₀ value, which is the concentration that produces 50% inhibition of kinase activity.

Cell Proliferation Assay (MTT)

This protocol evaluates the anti-proliferative effects of Milciclib on cancer cells [1].

- Cell Lines: Human A2780 ovarian carcinoma cells; Melanoma cells.

- Procedure:

- Cell Plating: Suspend cells in culture media at a concentration of 2 × 10⁴ cells/mL. Dispense 50 μL aliquots into flat-bottom 96-well plates and allow to adhere overnight.

- Drug Treatment: Add graded amounts of Milciclib (in 50 μL of culture media) to the wells. Use 4 wells per concentration.

- Incubation: Incubate plates at 37°C in a 5% CO₂ atmosphere for 5 days (for melanoma cells) or 72 hours (for A2780 cells).

- Viability Measurement: At endpoint, evaluate cell growth using the MTT assay.

- Add 0.1 mg of MTT (in 20 μL of PBS) to each well.

- Incubate at 37°C for 4 hours to allow formazan crystal formation.

- Lyse cells with a buffer containing 20% SDS and 50% N,N-dimethylformamide, pH 4.7.

- After overnight incubation, measure absorbance at 595 nm using a microplate reader.

- Data Analysis: Calculate the IC₅₀ (drug concentration producing 50% inhibition of cell growth) by plotting absorbance values against the logarithm of drug concentration. The reported IC₅₀ for A2780 cells is 0.2 μM [1].

Diagram 2: Workflow for MTT cell proliferation assay to determine Milciclib IC₅₀.

Key Considerations for Preclinical Research

- Formulation: For in vitro work, Milciclib is typically dissolved in DMSO. A 17 mg/mL solution is approximately 36.91 mM, but moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended [1].

- Combination Strategies: The synergistic effect observed with TMZ in melanoma models suggests that Milciclib is a promising candidate for combination therapies [1] [2].

- Therapeutic Rationale: The inhibition of multiple CDKs and TrkA may suppress several tumorigenic pathways simultaneously, which is particularly relevant for cancers driven by KRAS mutations [3].

References

Milciclib Maleate Drug Profile

Milciclib (also known as PHA-848125AC or TZLS-201) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trk), controlling cell growth and malignant progression [1]. It is a potent, ATP-competitive inhibitor with a unique kinase inhibitory profile [2].

Mechanism of Action and Primary Targets

Milciclib is characterized as a pan-CDK inhibitor. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [3].

| Target Kinase | IC₅₀ Value |

|---|---|

| CDK2/Cyclin A | 45 nM |

| TrkA | 53 nM |

| CDK7/Cyclin H | 150 nM |

| CDK4/Cyclin D1 | 160 nM |

| CDK5/p35 | 265 nM |

| CDK1/Cyclin B | 398 nM |

This multi-kinase inhibition leads to several downstream effects:

- Cell Cycle Arrest: Induces a concentration-dependent G1 phase arrest in sensitive cell lines by impairing phosphorylation of the retinoblastoma (Rb) protein, reducing cyclin A levels, and increasing p21[Cip1], p27[Kip1], and p53 expression [3].

- Transcription Modulation: Via CDK7 inhibition, it affects RNA polymerase II activity [2].

- Apoptosis and Alternative Cell Death: Can induce cell death, in some contexts through autophagy [3].

The following diagram illustrates the signaling pathways and biological processes affected by Milciclib:

Diagram of Milciclib's multi-kinase inhibition and its downstream effects on cell cycle, transcription, and DNA repair.

Clinical Development and Status

Milciclib has been evaluated in several clinical trials for advanced solid tumors. The developer, Tiziana Life Sciences, has reported positive Phase 2 data for specific indications [1].

Key Clinical Trial Results

| Trial Phase | Indication | Regimen | Key Efficacy Findings | Common Adverse Events |

|---|

| Phase II [2] | Thymic Carcinoma (TC) and B3 Thymoma | 150 mg/day (7 days on/7 days off) | • 46.7% (14/30) 3-month PFS • Median PFS: 8.2 months | Nausea, asthenia, neutropenia (8.3% severe) | | Phase IIa [1] | Sorafenib-resistant HCC | Monotherapy | • Median Time-to-Progression: 5.9 months • Disease Stabilization: 57% | Diarrhea, nausea, fatigue, asthenia, retinal hemorrhage | | Phase I [4] | Refractory Solid Tumors | Combined with Gemcitabine (1000 mg/m²) | • 1 Partial Response (NSCLC) • 4 Long-term Disease Stabilizations (>6-14 months) | Neutropenia, thrombocytopenia |

The recommended Phase II dose from the combination study with gemcitabine was Milciclib 80 mg/m²/day and Gemcitabine 1000 mg/m²/day [4].

Current Status: As of mid-2024, the highest development phase is Phase II for liver cancer and malignant thymoma. A Phase I/II trial for glioma was also identified, while development for malignant mesothelioma and general solid tumors appears to have no recent reports [5].

Preclinical and Research Data

In Vitro Activity

- Cytotoxicity: Milciclib demonstrated anti-proliferative effects in various cancer cell lines. In colorectal cancer (CRC) cells, IC₅₀ values were 0.275 μM for HCT-116 and 0.403 μM for RKO cells based on cell viability after 72 hours [6].

- Synergistic Effects: Preclinical studies suggest Milciclib can reverse gemcitabine resistance, and combination with temozolomide (TMZ) showed additive or synergistic effects on cell growth in certain melanoma lines [3].

In Vivo Efficacy

- In a preclinical A2780 human ovarian carcinoma xenograft model, Milciclib showed good efficacy and was well-tolerated upon repeated daily dosing [3].

- Treatment of K-Ras(G12D) mutant mice resulted in significant tumor growth inhibition accompanied by reduced cell membrane turnover [3].

Recent Research and Experimental Insights

A key 2025 study investigated Milciclib as a potential radiosensitizer in colorectal cancer (CRC), providing detailed experimental methodology [6].

Experimental Protocol: Assessing Radiosensitization In Vitro [6]

- Cell Line Models: Use parental (e.g., HCT116, DLD-1) and their derived radioresistant (RR) counterparts (e.g., HCT116RR, DLD-1RR). RR lines are established by repeated exposure to 2 Gy X-ray fractions.

- Drug Treatment: Prepare a 10 mM stock of Milciclib in DMSO. Use a working concentration (e.g., 400 nM) in culture media, ensuring final DMSO concentration does not exceed 0.1%.

- Irradiation: Irradiate cells using a clinical-grade irradiator (e.g., Precision X-RAD 225 machine). For clonogenic assays, use single doses (e.g., 0, 2, 4, 8 Gy).

- Clonogenic Survival Assay:

- Seed cells in 6-well plates at densities adjusted for radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).

- Pre-treat cells with Milciclib for a specified period (e.g., 2-24 hours) before irradiation.

- After irradiation, replace with fresh drug-free medium 2 days post-irradiation.

- Incubate for 2 weeks, fix cells with 4% paraformaldehyde, and stain with 0.1% crystal violet.

- Count colonies containing >50 cells using software like ImageJ. Calculate the Sensitizer Enhancement Ratio (SER) to quantify radio-sensitization.

- Key Mechanistic Investigation: Analyze DNA damage repair by examining the inhibition of key repair proteins like Rad51 via Western blotting.

Conclusion and Future Directions

Milciclib maleate is a multi-targeted CDK inhibitor with a well-characterized safety profile and demonstrated clinical activity in specific advanced cancers like thymic malignancies and HCC. Recent preclinical research highlights its potential beyond monotherapy, particularly as a radiosensitizer in models of colorectal cancer by impairing DNA damage repair [6].

Future development may focus on:

- Combination Therapies: Leveraging its ability to reverse drug resistance (e.g., with gemcitabine) [4] [1].

- Biomarker-Driven Patient Selection: Exploring efficacy in patient subpopulations, such as those with KRAS mutations [1].

- Overcoming Radioresistance: Further clinical translation of its radiosensitizing properties could expand its utility in radiotherapy-treated cancers.

References

- 1. Milciclib (TZLS-201) [tizianalifesciences.com]

- 2. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Milciclib | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Phase I dose-escalation study of milciclib in combination ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Nerviano Medical Sciences/Tiziana Life ... [adisinsight.springer.com]

- 6. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

Milciclib is a potent, oral inhibitor that primarily targets cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Its multi-targeted profile may allow for synergistic inhibition of cancer cell growth [1].

The diagram below illustrates how Milciclib disrupts the cell cycle and key signaling pathways to exert its antitumor effects.

Clinical Development and Trial Data

Milciclib has been evaluated in several clinical trials, demonstrating a manageable safety profile and clinical benefit. The table below summarizes key efficacy data from a Phase 2a trial in Hepatocellular Carcinoma (HCC).

| Trial Parameter | Result (HCC Phase 2a Trial) |

|---|---|

| Patient Population | Advanced HCC, sorafenib-resistant or intolerant [2] |

| Primary Endpoint (Safety) | Well-tolerated, manageable toxicities, no drug-related deaths [3] [2] |

| Clinical Benefit Rate | 61% - 64.3% [3] [2] |

| Patients with Stable Disease | 57% - 60.7% [3] [2] |

| Median Time-to-Progression | 5.9 months [3] [2] |

Beyond HCC, Milciclib has shown promising clinical activity in other cancers:

- Thymic Cancers: In a Phase II trial for thymoma and thymic carcinoma, Milciclib met its primary and secondary endpoints. The median progression-free survival (PFS) was 8.2 months, and 46.7% of evaluable patients were progression-free at 3 months [1].

- Future Directions: Based on prior data suggesting it can reverse gemcitabine-resistance, Tiziana filed an IND in 2023 to evaluate Milciclib in combination with gemcitabine for Non-Small Cell Lung Cancer (NSCLC) with KRAS mutations [3] [4].

Experimental Protocol Overview

For researchers, here is a summary of key methodological details from a recent study investigating Milciclib as a radiosensitizer in colorectal cancer (CRC) [5].

1. Cell Viability and Cytotoxicity Assay

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib.

- Cell Lines: Human colorectal cancer lines (e.g., HCT116, RKO) and normal intestinal epithelial cells (NCM460).

- Procedure: Cells are seeded in 96-well plates and treated with Milciclib for 72 hours. Cell viability is measured using a Cell Counting Kit-8 (CCK-8), and absorbance is read at 450 nm.

- Key Control: Use of programmed cell death inhibitors (e.g., Z-VAD-FMK for apoptosis) to pretreat cells before adding Milciclib [5].

2. Clonogenic Survival Assay

- Purpose: To evaluate the radiosensitizing effect of Milciclib.

- Procedure: Parental and radiation-resistant CRC cells are cultured and irradiated with different doses (e.g., 0, 2, 4, 8 Gy). Cells are then left to form colonies. After staining with crystal violet, colonies with >50 cells are counted. The Sensitizer Enhancement Ratio (SER) is calculated to quantify the effect [5].

3. Analysis of Apoptosis and Cell Cycle

- Purpose: To understand the mechanism of cell death and cell cycle disruption.

- Procedure: Flow cytometry is used after Milciclib treatment, both alone and combined with irradiation, to analyze the distribution of cells in different cell cycle phases (G1, S, G2/M) and to detect apoptotic cells [5].

The clinical and preclinical data for Milciclib suggest it is a promising therapeutic agent, particularly in combination regimens. Its ability to inhibit multiple kinases involved in proliferation and DNA damage repair provides a strong rationale for its continued investigation [1] [5].

References

- 1. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Milciclib Shows Early Clinical Benefit in Previously Treated ... [targetedonc.com]

- 3. Milciclib (TZLS-201) [tizianalifesciences.com]

- 4. Tiziana Life Sciences Announces IND filed for Phase 2 ... [tizianalifesciences.com]

- 5. Milciclib-mediated CDK2 inhibition to boost radiotherapy ... [frontiersin.org]

Chemical Identity and Key Characteristics

The table below summarizes the fundamental technical information for Milciclib maleate, which is a potent, orally bioavailable small molecule inhibitor [1] [2].

| Property | Description |

|---|---|

| INN | Milciclib [2] |

| Code Name | PHA-848125AC [3] [4] |

| IUPAC Name | n,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5h-pyrazolo[4,3-h]quinazoline-3-carboxamide [3] |

| CAS Registry No. | 802539-81-7 [5] [2] |

| Molecular Formula | C25H32N8O [2] |

| Molecular Weight | 460.27 g/mol [2] |

| Salt Form | Maleate [3] [4] |

| SMILES | CNC(=O)c1nn(c2c1C(C)(C)Cc1c2nc(nc1)Nc1ccc(cc1)N1CCN(CC1)C)C [2] |

| InChI Key | RXZMYLDMFYNEIM-UHFFFAOYSA-N [3] [2] |

Primary Manufacturing Source

The synthesis of Milciclib is a protected intellectual property. The definitive and authoritative source for its manufacturing process is the patent held by Nerviano Medical Sciences.

- Source: Google Patents (US10758541B2) - "Formulations of milciclib and therapeutic combinations of the same for use in the treatment of cancer" [3].

- Content: This patent contains the detailed chemical synthesis pathway, including reaction schemes, specific reagents, conditions, and purification methods required for the production of Milciclib and its maleate salt form.

- Access: You can access the full patent document online via the Google Patents website using the provided URL [3].

Inhibitory Profile and Mechanism

Milciclib is characterized as a pan-inhibitor of multiple cyclin-dependent kinases (CDKs) and also targets other kinases like Tropomyosin receptor kinase A (TRKA) and c-Src [6] [4] [5]. The following diagram illustrates its primary kinase targets and the downstream cellular processes it affects.

The inhibitory activity of Milciclib against specific kinase complexes is quantified in the table below [5].

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Cyclin A / CDK2 | 45 |

| TRKA | 53 |

| Cyclin H / CDK7 | 150 |

| Cyclin D1 / CDK4 | 160 |

| Cyclin E / CDK2 | 363 |

| Cyclin B / CDK1 | 398 |

Guidance for Further Research

For comprehensive technical work, the following steps are recommended:

- Consult the Patent: Begin with the US10758541B2 patent for the official synthesis data [3].

- Review Preclinical Literature: Search for early discovery papers like Brasca et al. (2009), which, while not providing full-scale synthesis, may offer insights into the synthetic chemistry behind the molecule's discovery [2].

- Explore Chemical Databases: Suppliers like MedChemExpress (MCE) [5] and the IUPHAR/BPS Guide to Pharmacology (GtoPdb) [2] provide reliable chemical data for characterization and quality control.

References

- 1. Milciclib (TZLS-201) [tizianalifesciences.com]

- 2. milciclib | Ligand page [guidetopharmacology.org]

- 3. Formulations of milciclib and therapeutic combinations ... [patents.google.com]

- 4. Milciclib and sorafenib synergistically downregulate c-Myc ... [oatext.com]

- 5. Milciclib (PHA-848125) | CDK/TRK Inhibitor [medchemexpress.com]

- 6. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]

Milciclib maleate metabolism and excretion

Metabolism and Excretion of Milciclib

The table below summarizes the currently known information about Milciclib's metabolism and excretion, along with relevant quantitative data from clinical studies.

| Parameter | Details and Findings |

|---|

| Metabolizing Enzymes | • CYP3A4: Primary metabolizer (~15% contribution) [1]. • Other Pathways: Multiple additional metabolic pathways are involved, though not publicly specified [1]. | | Key Transporters | • ABCB1 (P-gp) & ABCG2 (BCRP): Weak to moderate transport substrate. These efflux transporters limit brain penetration but do not significantly affect plasma exposure [1]. • OATP1A/1B Uptake Transporters: Milciclib is not a substrate for these transporters [1]. | | Excretion (Human Data) | Not fully characterized in available literature. | | Pharmacokinetic Data (Phase II Dose) | • Half-life: ~33 hours (suggesting slow elimination) [1]. • Accumulation Factor: 3-fold upon reaching steady state [1]. • Cmax at Steady State: 1.5 µM [1]. • AUC0-24 at Steady State: 25 µM•h [1]. |

Experimental Protocols from Key Studies

The methodologies from published research can serve as a guide for your own investigations.

In Vitro Transporter Assay (ABCB1/ABCG2)

- Cell Model: MDCK-II polarized monolayers transduced with human ABCB1, ABCG2, or mouse Abcg2 [1].

- Procedure: Bidirectional transport of Milciclib (4 µM) was measured. Specific inhibitors (e.g., Zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter activity [1].

- Analysis: The efflux ratio (B-to-A transport / A-to-B transport) was calculated. A ratio significantly greater than 1 in transporter-transduced cells, which is diminished by inhibitors, indicates active efflux [1].

In Vivo Brain Penetration Study

- Animal Models: Wild-type, Abcb1a/1b ^(-/-), Abcg2 ^(-/-), and Abcb1a/1b ^(-/-)Abcg2 ^(-/-) (triple-knockout) mice [1].

- Dosing: A single oral or intravenous dose of Milciclib was administered [1].

- Sample Collection: Plasma and brain tissue were collected at specified time points [1].

- Analysis: Drug concentrations in plasma and brain were quantified using LC-MS/MS. The brain-to-plasma concentration ratio (Kp) was calculated and compared across genotypes to determine the relative impact of each transporter [1].

Metabolic and Transporter Interaction Pathway

The following diagram illustrates the key enzymes and transporters involved in Milciclib's disposition, based on current research findings.

This pathway illustrates the limited role of CYP3A4 in metabolizing Milciclib and the compound's interaction with key efflux transporters that influence its tissue distribution.

Summary and Research Implications

Milciclib demonstrates a complex disposition profile characterized by partial metabolism by CYP3A4 and interactions with major efflux transporters. A critical finding for clinical development is that while these transporters do not significantly affect plasma levels, they collaboratively limit brain penetration [1]. This suggests that co-administration with potent transporter inhibitors could potentially enhance drug delivery to brain tumors.

Available data on Milciclib's metabolism and excretion is not yet comprehensive. Future research should prioritize:

- Identifying the specific structures of Milciclib's metabolites.

- Quantifying the exact routes and extent of human excretion (feces vs. urine).

- Further elucidating the "multiple metabolic pathways" involved.

References

Comprehensive ADME Profile of Milciclib Maleate: A Technical Guide for Researchers

Introduction and Chemical Profile

Milciclib (PHA-848125) is an orally bioavailable small-molecule anticancer drug that functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Currently in Phase II clinical development for hepatocellular carcinoma, thymoma, and thymic carcinoma, this pyrazolo[4,3-h]quinazoline-class compound demonstrates a unique kinase inhibition profile with additional activity against CDK1, CDK4, CDK5, and members of the Src tyrosine kinase family [1]. The drug has received Orphan Drug designation from both the FDA and EMA for thymoma and thymic carcinoma treatment, highlighting its therapeutic potential for rare malignancies [2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Milciclib is crucial for predicting its clinical behavior, potential drug-drug interactions, and optimizing its therapeutic application. This technical review provides a comprehensive analysis of available ADME data, with particular emphasis on its interactions with drug transporters and metabolic enzymes.

Absorption and Pharmacokinetic Properties

After oral administration of milciclib maleate capsules, the drug is absorbed with a median time to reach maximum plasma concentration (tmax) ranging between 2-4 hours [2]. At the recommended Phase II dose (150 mg/day on a 7 days on/7 days off schedule), milciclib demonstrates dose-proportional pharmacokinetics up to 200 mg/day. At steady state, the mean maximum plasma concentration (Cmax) reaches approximately 1.5 µM (CV = 33%), with a mean area under the plasma concentration-time curve (AUC0-24) of 25 µM•h (CV = 34%) [2]. The compound exhibits significant accumulation after repeated dosing, with an accumulation factor of 3, and possesses a relatively long elimination half-life of approximately 33 hours [2], supporting its intermittent dosing schedule in clinical trials.

Table 1: Key Pharmacokinetic Parameters of Milciclib at Steady State (150 mg/day)

| Parameter | Value | Conditions |

|---|---|---|

| tmax | 2-4 hours | After oral administration |

| Cmax | 1.5 µM (CV=33%) | Day 7 at steady state |

| AUC0-24 | 25 µM•h (CV=34%) | Day 7 at steady state |

| Accumulation Factor | 3 | After repeated dosing |

| Elimination Half-life | ~33 hours | - |

Distribution and Blood-Brain Barrier Penetration

Milciclib demonstrates favorable distribution properties, with recent research revealing particularly interesting characteristics regarding its brain penetration. The compound shows good blood-brain barrier (BBB) penetration even in wild-type mice, achieving a brain-to-plasma ratio of 1.2 [3]. However, this penetration is significantly modulated by efflux transporters.

Role of ABC Transporters in Brain Distribution

Comprehensive in vitro and in vivo studies have demonstrated that milciclib is a substrate for efflux transporters, though with varying affinity across species and transporter types:

In vitro transport assays using MDCK-II polarized cell monolayers showed that milciclib (at 4 µM) is transported by mouse Abcg2, which could be inhibited by the specific ABCG2 inhibitor Ko143 [2] [3]. The efflux ratio (ER) in mAbcg2-transduced cells was 2.6, indicating significant transport [2].

Human transporters showed more modest effects, with minimal transport by hABCG2 (ER = 1.0) and slight transport by hABCB1 (ER = 1.7) [2].

In vivo studies in genetically modified mouse models revealed that the brain-to-plasma ratio of milciclib increased by 5.2-fold when both Abcb1 and Abcg2 were ablated compared to wild-type mice [3]. Single knockout mice showed intermediate increases: 3.9-fold in Abcb1a/1b-/- and 2.3-fold in Abcg2-/- mice [2].

Table 2: Brain Penetration of Milciclib in Genetically Modified Mouse Models

| Genotype | Brain-to-Plasma Ratio | Fold Increase vs. Wild-Type |

|---|---|---|

| Wild-type | 1.2 | - |

| Abcb1a/1b-/- | 4.7 | 3.9x |

| Abcg2-/- | 2.8 | 2.3x |

| Abcb1a/1b;Abcg2-/- | 6.2 | 5.2x |

The following diagram illustrates how ABCB1 and ABCG2 transporters work cooperatively to limit milciclib's brain penetration at the blood-brain barrier:

Blood-brain barrier transport mechanisms affecting milciclib distribution. ABCB1 and ABCG2 work cooperatively to limit brain penetration.

Metabolism and Enzyme Interactions

Milciclib undergoes partial hepatic metabolism, with in vitro studies indicating that CYP3A4 plays a role in its biotransformation, though this contribution appears limited.

Experimental Protocols for Metabolism Studies

In vitro CYP inhibition/induction assays were conducted using human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of milciclib and identify the specific CYP isoforms involved [2]. The metabolic contribution was quantified by measuring parent drug depletion in the presence of chemical inhibitors or antibodies specific to individual CYP enzymes, or by using recombinant enzymes expressing single CYP isoforms.

In vivo validation was performed using Cyp3a-/- knockout mice and humanized CYP3A4 transgenic mice. In these models, milciclib exposure (AUC0-8h) increased 1.9-fold in Cyp3a-/- mice but decreased only 1.3-fold in mice overexpressing human CYP3A4 [3], suggesting that CYP3A4 plays a measurable but limited role in milciclib clearance in vivo.

Excretion and Transporter-Mediated Elimination

The excretion pathway of milciclib appears to be minimally affected by uptake transporters from the OATP family. Studies in Oatp1a/1b-deficient mice showed only minor impacts on milciclib plasma exposure, with minimal changes in AUC0-24h and Cmax compared to wild-type animals [3]. This suggests that OATP1A/1B transporters play a negligible role in the systemic clearance of milciclib, potentially reducing the risk of drug-drug interactions mediated by these uptake transporters.

Experimental Methodologies

In Vitro Transport Assays

Cell culture models: Madin-Darby Canine Kidney (MDCK-II) cells transduced with human ABCB1, ABCG2, or mouse Abcg2 were used to generate polarized monolayers for bidirectional transport assays [2].

Experimental protocol:

- Cells were seeded on transwell filters and cultured until tight monolayer formation (transepithelial electrical resistance >100 Ω×cm²)

- Milciclib (4 µM) was added to either the apical or basolateral compartment

- Samples were collected from the opposite compartment over 120 minutes

- Transport was quantified using LC-MS/MS analysis

- Specific inhibitors (zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter-specific effects [2]

Data analysis: Efflux ratios (ER) were calculated as (transport B→A)/(transport A→B), with ER ≥ 2 considered positive for active transport.

In Vivo Pharmacokinetic Studies

Animal models: Wild-type, Abcb1a/1b-/-, Abcg2-/-, Abcb1a/1b;Abcg2-/-, Oatp1a/1b-/-, and Cyp3a-/- mice were used to assess the roles of specific transporters and enzymes [2] [3].

Dosing and sampling: Milciclib was administered orally (20 mg/kg) or intravenously (5 mg/kg). Blood and tissue samples (including brain) were collected at predetermined time points up to 24 hours post-dose [2].

Bioanalysis: Milciclib concentrations in plasma and tissues were quantified using a validated LC-MS/MS method [2].

Pharmacokinetic analysis: Non-compartmental analysis was performed to determine AUC, Cmax, tmax, and elimination half-life. Tissue-to-plasma ratios were calculated to assess distribution.

Clinical Implications and Drug-Drug Interaction Potential

The ADME profile of milciclib suggests a favorable clinical pharmacokinetic profile with limited potential for meaningful drug-drug interactions:

- The minimal impact of OATP1A/1B transporters and modest role of CYP3A4 in milciclib clearance reduces the risk of interactions with drugs that inhibit or induce these pathways [3].

- While milciclib is a substrate for ABCB1 and ABCG2, these transporters do not significantly impact its plasma exposure, though they do limit brain penetration [2].

- The cooperative function of ABCB1 and ABCG2 in limiting milciclib brain penetration suggests that coadministration with dual inhibitors could potentially enhance brain exposure, which may be relevant for treating brain metastases or primary brain tumors [2].

Conclusion

References

Comprehensive Application Notes and Protocols for Milciclib in Hepatocellular Carcinoma

Introduction and Mechanism of Action

Milciclib (also known as PHA-848125AC) is an orally administered small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK2, CDK1, CDK4, and CDK5, as well as tropomyosin receptor kinase A (TRKA) and members of the Src tyrosine kinase family [1]. This unique kinase inhibition profile allows it to modulate key cellular processes, including the cell cycle G1-S phase transition, DNA replication, and cell survival signaling pathways [1].

In hepatocellular carcinoma, the overexpression of CDKs is associated with uncontrolled cell proliferation and resistance to conventional chemotherapy. By potently inhibiting CDK2/cyclin A complex, milciclib induces cell cycle arrest, thereby suppressing tumor growth [2] [1]. Its additional activity against TRKA and Src family kinases may provide synergistic inhibition of multiple tumorigenic pathways, making it a promising candidate for treating advanced HCC, particularly in patients who have developed resistance to prior sorafenib therapy [3] [1].

Clinical Trial Data and Efficacy Profile

Phase II Trial (NCT03109886) Design and Patient Demographics

A pivotal phase IIa, single-arm, multi-center clinical trial was conducted to evaluate the safety and efficacy of milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [3]. The trial enrolled 31 patients across sites in Italy, Greece, and Israel. Key inclusion criteria mandated a Child-Pugh score of ≤6 and an ECOG performance status of 0 or 1 [3].

- Dosage Regimen: Patients received milciclib at a dose of 100 mg orally once daily, administered for 4 consecutive days followed by a 3-day rest period, in repeating 4-week cycles [3].

- Treatment Interruption: Treatment was temporarily stopped after the third cycle (Day 90) for comprehensive tumor assessment. Patients demonstrating clinical benefit were permitted to resume treatment until Day 180 [3].

- Primary Endpoint: The primary objective was to assess the safety and tolerability profile of milciclib monotherapy [3] [4].

- Secondary Endpoints: Secondary efficacy endpoints included Objective Response Rate (ORR), Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response [3].

Summary of Clinical Efficacy and Safety

Table 1: Summary of Efficacy Outcomes from the Phase IIa Trial (Evaluable Population, n=28)

| Efficacy Parameter | Result | Details |

|---|---|---|

| Clinical Benefit Rate (CBR) | 64.3% | - |

| Objective Response Rate (ORR) | 3.6% | 1 patient achieved a Partial Response (PR) [3] |

| Stable Disease (SD) | 60.7% | 17 patients achieved Stable Disease [3] |

| Median Time to Progression (TTP) | 5.9 months | 95% CI: 1.5 - 6.7 months [3] [4] |

| Median Progression-Free Survival (PFS) | 5.9 months | 95% CI: 1.5 - 6.7 months [3] [4] |

Table 2: Most Frequent Drug-Related Adverse Events (AEs) [4]

| Adverse Event | Typical Grade/Note |

|---|---|

| Diarrhea | - |

| Nausea | - |

| Fatigue | - |

| Asthenia | - |

| Retinal hemorrhage | - |

| Chills | - |

| Ataxia | - |

| Headache | - |

| Rash | - |

The toxicity profile was considered manageable, and no drug-related deaths were reported in the trial, indicating a favorable safety profile for milciclib in this heavily pretreated patient population [3] [4].

Experimental Protocols

Protocol: In Vitro Assessment of Milciclib's Impact on HCC Cell Viability and Cell Cycle

This protocol outlines the methodology for evaluating the direct anti-proliferative and cell cycle-arresting effects of milciclib on hepatocellular carcinoma cell lines.

1. Principle: Milciclib, as a pan-CDK inhibitor, is expected to halt cell cycle progression, particularly at the G1-S phase transition, leading to reduced cellular viability and proliferation in HCC cells [1].

2. Materials and Reagents:

- Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, PLC/PRF/5).

- Test Compound: Milciclib maleate (powder). Prepare a 10 mM stock solution in DMSO and store at -20°C.

- Controls: Vehicle control (DMSO at same dilution as drug-treated cells), positive control for cell cycle arrest (e.g., other known CDK inhibitor).

- Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (Promega) or MTT assay kit. Propidium Iodide (PI) solution for cell cycle analysis by flow cytometry.

- Equipment: CO₂ incubator, biosafety cabinet, hemocytometer or automated cell counter, multi-well plate reader (luminometer or spectrophotometer), flow cytometer.

3. Experimental Workflow:

4. Procedure:

- Cell Seeding: Harvest exponentially growing HCC cells and seed them into 96-well plates (for viability) or 6-well plates (for cell cycle) at a density of 3-5 x 10³ cells/well or 2.5 x 10⁵ cells/well, respectively. Incubate for 24 hours to allow cell attachment.

- Drug Treatment: Prepare serial dilutions of milciclib (e.g., 0.1, 0.5, 1, 5, 10 µM) in complete culture medium. Replace the medium in the wells with the drug-containing or vehicle-control medium. Incubate the plates for 24, 48, and 72 hours.

- Cell Viability Assessment (Step 3A & 5):

- For Cell Titer-Glo assay, equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo reagent to each well. Shake for 2 minutes and incubate in the dark for 10 minutes. Record luminescence using a plate reader.

- For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formed formazan crystals with a solubilization solution and measure absorbance at 570 nm.

- Cell Cycle Analysis (Step 4 & 6):

- After treatment, trypsinize, harvest cells, and wash with PBS.

- Fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C.

- Wash cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

- Analyze cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

5. Data Analysis:

- Calculate percentage cell viability relative to the vehicle control. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

- Analyze flow cytometry data to determine the percentage of cells in each phase of the cell cycle. A significant increase in the G0/G1 population with a concomitant decrease in the S-phase population indicates G1-S phase arrest.

Protocol: Pharmacokinetic Study of Milciclib Brain Penetration in Mouse Models

This protocol describes the evaluation of milciclib's brain penetration capability and the role of efflux transporters ABCB1 and ABCG2 in its distribution, which is critical for understanding its potential efficacy in cancers with CNS involvement [5].

1. Principle: The pharmacokinetics and tissue distribution of milciclib can be influenced by drug transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Using genetically modified mouse models lacking these transporters allows for the quantification of their collective impact on limiting milciclib's penetration into the brain [5].

2. Materials and Reagents:

- Animals: Wild-type (WT),

Abcb1a/1b⁻/⁻,Abcg2⁻/⁻, andAbcb1a/1b;Abcg2⁻/⁻(triple-knockout) mice (n=5-6 per group). - Test Compound: Milciclib for intravenous (IV) and oral (PO) administration. Prepare in a suitable vehicle (e.g., PEG400/water, 60:40).

- Chemicals: Heparinized saline, analytical grade acetonitrile and methanol, formic acid.

- Equipment: Liquid Chromatography system coupled to Tandem Mass Spectrometry (LC-MS/MS), centrifuge, analytical balance.

3. Experimental Workflow:

4. Procedure:

- Dosing and Sample Collection: Administer a single dose of milciclib (e.g., 10 mg/kg) to mice via IV or PO routes. At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture under anesthesia. Subsequently, perfuse animals with saline and harvest whole brains.

- Sample Processing:

- Plasma: Centrifuge blood samples at 8,000 x g for 5 minutes to separate plasma.

- Brain Tissue: Weigh brain samples and homogenize in a buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.

- Bioanalysis:

- Prepare plasma and brain homogenate samples for analysis by protein precipitation using cold acetonitrile.

- Inject the supernatant into the LC-MS/MS system. Use a reverse-phase C18 column and a mobile phase of acetonitrile and water (both containing 0.1% formic acid) for chromatographic separation.

- Quantify milciclib using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Use a calibration curve prepared in blank matrix.

5. Data Analysis:

- Calculate the area under the concentration-time curve (AUC₀–t) for plasma and brain homogenate using a non-compartmental model.

- Determine the brain-to-plasma ratio (Kp) using the formula: Kp = (AUC_brain / AUC_plasma).

- Compare Kp, Cmax, and AUC values between different genotypes to assess the role of ABCB1 and ABCG2 transporters. A significant increase in Kp in knockout models compared to WT indicates restricted brain penetration mediated by these transporters [5].

Signaling Pathways and Rationale for Combination Therapy

Milciclib's primary mechanism in HCC involves the inhibition of key kinases that drive tumor progression and resistance. The following diagram illustrates its core targets and the rational basis for its use, particularly in sorafenib-resistant disease.

As shown, milciclib directly targets the cell cycle machinery and survival pathways. Furthermore, strong genetic and pharmacological evidence suggests that pan-CDK inhibitors like milciclib can suppress multiple tumorigenic pathways activated by mutations such as in the KRAS gene [4]. This provides a sound rationale for combining milciclib with other agents, notably gemcitabine, as milciclib has been shown to potentially reverse gemcitabine-resistance in refractory solid tumors like NSCLC [4]. Tiziana Life Sciences is actively exploring the combination of milciclib and gemcitabine in NSCLC subjects with pan-KRAS-positive mutations, a strategy that could be translated to HCC [4].

Formulation and Drug Delivery

Milciclib is formulated for oral administration. The drug's absorption and distribution are minimally impacted by OATP1A/1B uptake transporters and the CYP3A4 drug-metabolizing enzyme, which reduces the risk of unintended drug-drug interactions and interindividual variation in pharmacokinetics, a favorable clinical property [5]. Patent US10758541B2 covers various formulations of milciclib, including immediate and controlled-release oral dosage forms such as tablets and capsules, which can enhance patient compliance and manage peak-related toxicities [6].

The typical clinical dosage used in the HCC phase II trial was 100 mg once daily, administered in an intermittent schedule (4 days on/3 days off) within 4-week cycles [3]. This schedule was designed to maximize efficacy while managing tolerability.

Conclusion and Future Directions

Milciclib has demonstrated promising clinical activity and a manageable safety profile in patients with advanced, sorafenib-resistant hepatocellular carcinoma. Its unique mechanism of action as a multi-kinase inhibitor targeting CDKs, TRKA, and Src kinases, combined with its favorable pharmacokinetic properties, supports its further development as a therapeutic option in oncology.

Future clinical development should focus on:

- Combination Therapies: Investigating milciclib in combination with other agents, such as gemcitabine or tyrosine kinase inhibitors (TKIs), based on preliminary evidence of synergistic activity [3] [4] [6].

- Biomarker Identification: Exploring potential biomarkers, such as KRAS mutation status or specific CDK overexpression profiles, to identify patient subgroups most likely to benefit from treatment [4].

- Expanded Indications: Evaluating its efficacy in other solid tumors where CDK inhibition is relevant, such as thymic carcinomas and non-small cell lung cancer (NSCLC) [2] [4] [1].

The positive phase IIa data in HCC provides a strong foundation for subsequent randomized phase II or phase III trials to confirm these findings and establish milciclib's role in the treatment landscape of advanced liver cancer.

References

- 1. Milciclib - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Shows Early Clinical Benefit in Previously Treated HCC Milciclib [targetedonc.com]

- 4. Milciclib (TZLS-201) [tizianalifesciences.com]

- 5. The role of drug efflux and uptake transporters ABCB1 (P- ... [pubmed.ncbi.nlm.nih.gov]

- 6. US10758541B2 - Formulations of milciclib and... - Google Patents [patents.google.com]

Milciclib in Thymic Epithelial Tumors: Application Notes

Mechanism of Action: Milciclib (PHA-848125AC) is a small molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1] [2]. These kinases are crucial for cell cycle progression from the G1 to S phase. Its profile also includes activity against Tropomyosin Receptor Kinase A (TrkA) and members of the Src tyrosine kinase family [2] [3]. This multi-targeted action induces cell cycle arrest and promotes apoptosis, presenting a rational therapeutic strategy for cancers reliant on dysregulated cell cycle pathways.

Clinical Rationale in TETs: Thymic Epithelial Tumors (TETs), which include thymomas and thymic carcinomas, are rare malignancies with limited treatment options for advanced, refractory cases [4] [5]. Alterations in cell cycle regulators are a recognized feature of their molecular landscape [6]. CDK inhibitors like milciclib therefore represent a targeted approach to disrupt this fundamental oncogenic process.

The diagram below illustrates the primary molecular targets of milciclib and its subsequent impact on the cell cycle and cancer cell fate.

Summary of Clinical Trial Efficacy Data

The clinical development of milciclib in TETs is supported by phase II trials. The data demonstrates its role in achieving disease control.

| Trial Identifier/Reference | Patient Population (N) | Primary Endpoint (PFS at 3 months) | Overall Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| Besse et al. (2018) [4] | Advanced TETs (N=72) | 46.7% achieved | 72% | 5.8 months | 21.0 months |

| Besse et al. (2018) [4] | Advanced TETs (N=30) | Not specified | 70% | 5.7 months | 26.4 months |

Note: PFS = Progression-Free Survival; DCR = percentage of patients with Complete Response, Partial Response, or Stable Disease.

Safety and Tolerability Profile

The safety profile of milciclib is characterized by manageable toxicities, with no drug-related deaths reported in a Phase 2a HCC trial, which can inform risk assessment for clinical protocols [1].

Most Frequent Adverse Events: The most common adverse events associated with milciclib include diarrhea, nausea, fatigue, asthenia (weakness), fever, and rash [1]. Hematological toxicities such as neutropenia have also been observed as less common severe events [2].

Management Strategies: In clinical trials, oral milciclib was administered using intermittent dosing schedules (e.g., 4 days on/3 days off per week) to improve tolerability and manage side effects [1]. These toxicities were generally manageable with standard supportive care.

Clinical Trial Protocol Overview

1. Study Design

- Title: A Phase II Study of Milciclib in Patients with Advanced Thymic Epithelial Tumors (TETs).

- Design: Multicenter, single-arm, open-label trial.

- Objective: To evaluate the efficacy and safety of milciclib monotherapy.

2. Key Eligibility Criteria (Patient Selection)

- Inclusion: Adult patients with histologically confirmed, advanced/unresectable or metastatic thymoma or thymic carcinoma who have progressed after at least one prior line of platinum-based chemotherapy.

- Exclusion: Inadequate organ function, active autoimmune diseases, and untreated brain metastases.

3. Dosing and Administration

- Drug: Milciclib maleate.

- Dosage and Schedule: 150 mg orally, once daily, for 7 consecutive days followed by 7 days off treatment, in repeated 2-week cycles [2]. This differs from the schedule used in the HCC trial (100 mg, 4 days on/3 days off) [1] [7], highlighting the need for indication-specific protocols.

- Cycle Duration: 2 weeks.

- Dose Modifications: Protocol-defined for management of adverse events (e.g., grade 3/4 toxicities).

4. Efficacy Assessment Methodology

- Tumor Assessment: Tumor imaging (CT or MRI) performed at baseline and then every 8 weeks.

- Response Criteria: Tumor response evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

- Primary Endpoint: Progression-free survival rate at 3 months.

- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), median Progression-Free Survival (PFS), median Overall Survival (OS), and safety profile [2] [4].

Future Directions and Combination Strategies

Research continues to explore milciclib's full potential. Future directions include: